molecular formula C20H15N3O2S B11465052 [3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

[3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B11465052
M. Wt: 361.4 g/mol
InChI Key: WIYAOEIXPOZJRR-UHFFFAOYSA-N
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Description

3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core fused with a pyridine ring and a methanone group attached to a 4-methoxyphenyl moiety

Preparation Methods

The synthesis of 3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method is the one-pot three-component condensation reaction. This involves the condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of intermediate steps, including Knoevenagel condensation, intramolecular cyclization, and alkylation, leading to the formation of the desired thienopyridine derivative.

Chemical Reactions Analysis

3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and pyridyl groups make it susceptible to nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused polycyclic structures.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. For instance, it can inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Comparison with Similar Compounds

Similar compounds include:

These compounds share a similar thienopyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of amino, pyridyl, and methoxyphenyl groups in 3-Amino-6-(4-pyridyl)thieno[2,3-b]pyridin-2-yl

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H15N3O2S/c1-25-14-4-2-13(3-5-14)18(24)19-17(21)15-6-7-16(23-20(15)26-19)12-8-10-22-11-9-12/h2-11H,21H2,1H3

InChI Key

WIYAOEIXPOZJRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N

Origin of Product

United States

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